molecular formula C49H30N6Na6O23S6 B1141301 NF 279 CAS No. 202983-32-2

NF 279

Cat. No. B1141301
CAS RN: 202983-32-2
M. Wt: 1401.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

properties

IUPAC Name

hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H36N6O23S6.6Na/c56-45(50-29-9-1-27(2-10-29)47(58)54-37-17-19-39(81(67,68)69)35-21-33(79(61,62)63)23-41(43(35)37)83(73,74)75)25-5-13-31(14-6-25)52-49(60)53-32-15-7-26(8-16-32)46(57)51-30-11-3-28(4-12-30)48(59)55-38-18-20-40(82(70,71)72)36-22-34(80(64,65)66)24-42(44(36)38)84(76,77)78;;;;;;/h1-24H,(H,50,56)(H,51,57)(H,54,58)(H,55,59)(H2,52,53,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78);;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMCMLNRWDKUDB-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)C(=O)NC7=C8C(=CC(=CC8=C(C=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H30N6Na6O23S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1401.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 5311315

Citations

For This Compound
209
Citations
JS Ryu, K Im - The Korean Journal of Parasitology, 1992 - koreascience.kr
… fowlei antigens were as follows; McAb Nf 279 of 28 kDa and 25 kDa, McAb Nf 137 of 29 kDa, McAb Nf 154 in a single band of approximately 43 kDa (Fig. 3). The other McAbs (Nf 1, Nf 2, …
Number of citations: 13 koreascience.kr
RT Amison, S Arnold, BG O'shaughnessy… - Pulmonary …, 2017 - Elsevier
… In contrast, neither administration of the specific P2Y 12 antagonist (the adenosine triphosphate analogue, AR-C66096) or a P2X 1 channel antagonist (the suramin analogue, NF-279) …
Number of citations: 52 www.sciencedirect.com
EW Inscho, AK Cook - 2000 - Am Heart Assoc
… period, 20μM NF-279 was administered via the superfusate. In the presence of NF-279, AA … NF-279 abolished the sustained AA response to the P2X 1 agonist, α, β-methylene ATP (…
Number of citations: 4 www.ahajournals.org
R Benkó, S Undi, M Wolf… - Basic & clinical …, 2005 - Wiley Online Library
… The contractile effect of α,β-meATP (3 μM) was moderately inhibited by 10 μM and strongly suppressed by 30 μM of NF 279, an antagonist predominantly affecting P2X 1 purinoceptors, …
Number of citations: 26 onlinelibrary.wiley.com
JG De Man, BY De Winter, TC Seerden… - British journal of …, 2003 - Wiley Online Library
… This fits well with our current findings that NF 279 inhibits the … Our finding that NF 279, which also blocks recombinant rat … desensitisation, Evans blue and NF 279. However, it has to be …
Number of citations: 73 bpspubs.onlinelibrary.wiley.com
L Tan, J Yu, C Wang, H Wang, X Liu… - Advanced Functional …, 2022 - Wiley Online Library
The development of a high‐performance electrocatalyst for oxygen evolution reaction (OER) is imperative but challenging. Here, a partial sulfidation route to construct Ni 2 Fe‐LDH/FeNi …
Number of citations: 82 onlinelibrary.wiley.com
L Speirs, A Donnelly, J Lynch… - American Journal …, 2006 - journals.physiology.org
… NF-279 (1 μM; 14). An incubation time of 10 min was used for phentolamine and 45 min for both suramin and NF-279. … In the absence of previous data on the efficacy of NF-279 in the rat …
Number of citations: 24 journals.physiology.org
L Bartho - academia.edu
… The contractile effect of a,b-meATP (3 mM) was moderately inhibited by 10 mM and strongly suppressed by 30 mM of NF 279, an antagonist predominantly affecting P2X1 purinoceptors…
Number of citations: 0 www.academia.edu
ST Yao, AJ Lawrence - British journal of pharmacology, 2005 - Wiley Online Library
… in the presence of the selective P2X 1 receptor antagonist NF-279. Microinjection of ATP (1.0 nmol) 10 min subsequent to the application of NF-279 (0.75 nmol) was also found to cause …
Number of citations: 24 bpspubs.onlinelibrary.wiley.com
R Farre, M Aulí, B Lecea, E Martínez, P Clave - Journal of Pharmacology and …, 2006 - ASPET
… ), PACAP 28 was purchased from Peptides Institute (Osaka, Japan), and the competitive antagonist for P2Y 1 receptors MRS 2179, the antagonist for the P2X 1,2,3 receptors NF 279, …
Number of citations: 70 jpet.aspetjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.